molecular formula C19H19N3O3S B2703756 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1207052-19-4

2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2703756
CAS No.: 1207052-19-4
M. Wt: 369.44
InChI Key: TYRVEIKSBWNHNI-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a methyl group, as well as an acetamide moiety attached to a phenyl ring with a methylsulfonyl group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and methyl groups at the desired positions.

    Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where the pyrazole derivative reacts with an acyl chloride or anhydride.

    Sulfonylation: Finally, the phenyl ring is sulfonylated using a sulfonyl chloride to introduce the methylsulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in inflammatory pathways.

    Modulating Receptors: Interacting with receptors to modulate cellular responses.

    Altering Gene Expression: Influencing the expression of genes related to inflammation and pain.

Comparison with Similar Compounds

2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide can be compared with other pyrazole derivatives, such as:

    Celecoxib: A well-known anti-inflammatory drug with a similar sulfonyl group.

    Rofecoxib: Another anti-inflammatory agent with a comparable structure.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-12-18(22(21-14)16-6-4-3-5-7-16)20-19(23)13-15-8-10-17(11-9-15)26(2,24)25/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRVEIKSBWNHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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